B1575489 NY-ESO-1 (161-180)

NY-ESO-1 (161-180)

Cat. No.: B1575489
Attention: For research use only. Not for human or veterinary use.
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Description

The NY-ESO-1 (161-180) peptide is a well-defined, HLA-DP4-restricted CD4+ T helper cell epitope derived from the NY-ESO-1 cancer-testis antigen (CTA) . NY-ESO-1 is one of the most immunogenic CTAs, with expression highly restricted to germ cells and placental cells in normal tissues but frequently re-expressed in a wide range of malignancies, including melanoma, synovial sarcoma, ovarian cancer, and others . This restricted expression profile makes it a prime target for immunotherapy development. This specific peptide is instrumental in generating and studying CD4+ T helper cell responses, which are critical for providing help to CD8+ cytotoxic T cells and sustaining effective anti-tumor immunity . In research settings, the NY-ESO-1 (161-180) peptide is used for in vitro stimulations to expand antigen-specific T cells from patient blood samples, to study T cell reactivity and specificity through cytokine release assays (e.g., ELISPOT, ELISA), and to investigate the mechanisms of immune recognition . Its role in activating CD4+ T cells helps in exploring combinatorial cancer vaccine strategies aimed at engaging both arms of the adaptive immune system for a more robust and durable anti-tumor effect. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans.

Properties

sequence

WITQCFLPVFLAQPPSGQRR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (161-180); NY-ESO-1 (161-180)

Origin of Product

United States

Molecular and Cellular Mechanisms of Ny Eso 1 161 180 Antigen Processing and Presentation

Pathways of MHC Class II Presentation of NY-ESO-1 (161-180)

The presentation of peptides by MHC class II molecules is traditionally associated with exogenous antigens that are taken up by professional antigen-presenting cells (APCs). However, the presentation of intracellular tumor antigens like NY-ESO-1 on MHC-II by cancer cells involves both classical and non-classical pathways.

The classical pathway for MHC class II presentation involves the endocytosis of extracellular antigens, which are then processed in the endosomal-lysosomal compartments. frontiersin.org While NY-ESO-1 is an intracellular protein, intercellular transfer of the antigen between melanoma cells can occur. aai.org This transferred NY-ESO-1 can then be processed through the conventional endosomal-lysosomal pathway for MHC class II presentation. aai.org

Studies have shown that inhibitors of endosomal and lysosomal proteases, such as chloroquine (B1663885) and leupeptin, can significantly decrease the presentation of NY-ESO-1 epitopes, indicating that these proteases are crucial for processing. nih.govaacrjournals.org This suggests that peptides are loaded onto MHC-II molecules within the endosomal or lysosomal compartments. nih.govaacrjournals.org Furthermore, the process is dependent on newly synthesized MHC class II molecules, as it can be blocked by brefeldin A, an inhibitor of protein transport from the endoplasmic reticulum to the Golgi apparatus. aai.org The involvement of Rab7, a protein crucial for endosomal maturation, further supports the role of the classical endocytic pathway in the presentation of extracellularly acquired NY-ESO-1. aai.orgresearchgate.net

Table 1: Inhibitors of Conventional Endosomal-Lysosomal Processing of NY-ESO-1

Inhibitor Target/Mechanism Effect on NY-ESO-1 Presentation Reference(s)
Chloroquine Inhibits endosomal/lysosomal proteases Significantly decreased presentation nih.govaacrjournals.org
Leupeptin Inhibits cysteine and serine proteases (e.g., cathepsins S, L, B) Completely abrogated T cell recognition aai.org
Brefeldin A Blocks transport of newly synthesized MHC class II molecules Blocked T cell recognition aai.org

Tumor cells themselves can present endogenous NY-ESO-1 epitopes on their MHC class II molecules, a process that relies on non-classical pathways. nih.govaacrjournals.orgnih.gov This direct presentation to CD4+ T cells is important for anti-tumor immunity within the tumor microenvironment. nih.govnih.gov

Evidence points to the involvement of cellular machinery typically associated with MHC class I presentation in the processing of intracellular NY-ESO-1 for MHC class II presentation. The proteasome, a multi-protein complex responsible for degrading cytosolic proteins, plays a role in generating peptides from NY-ESO-1 that are ultimately presented on MHC-II. nih.govaacrjournals.org Specifically, the chymotrypsin-like activity of the proteasome appears to be important. nih.govaacrjournals.org

The Transporter-Associated with Antigen Processing (TAP) is also implicated in this non-classical pathway. nih.govaacrjournals.org TAP is responsible for transporting peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules. Its involvement in MHC class II presentation suggests a complex trafficking route where peptides generated in the cytosol are transported into the ER before being loaded onto MHC class II molecules. nih.govaacrjournals.orgfrontiersin.org

Table 2: Key Components of the Non-Classical MHC-II Presentation of Intracellular NY-ESO-1

Component Function in Pathway Evidence Reference(s)
Proteasome Cytosolic degradation of NY-ESO-1 Inhibition by epoxomicin (B1671546) reduces presentation nih.govaacrjournals.org
TAP Peptide transport from cytosol Inhibition by viral ICP47 reduces presentation nih.govaacrjournals.org
Tripeptidyl peptidase II (TPPII) Trimming of proteasome-generated peptides Inhibition by AAF-CMK reduces presentation aacrjournals.org

The presentation of intracellular NY-ESO-1 on MHC-II is also significantly influenced by the recycling of endosomes. nih.govaacrjournals.org The small molecule primaquine, which inhibits endosomal recycling, has been shown to significantly inhibit the presentation of NY-ESO-1 epitopes. nih.govaacrjournals.org This suggests that recycled MHC class II molecules, rather than newly synthesized ones, are loaded with peptides derived from intracellular NY-ESO-1. nih.govaacrjournals.org Interestingly, inhibiting new protein synthesis with cycloheximide (B1669411) can enhance the presentation, likely by increasing the availability of recycled MHC-II for peptide loading. nih.govaacrjournals.org

Non-Classical Antigen Processing Pathways for Intracellular NY-ESO-1 on MHC-II

Involvement of Proteasomal Degradation and Transporter-Associated with Antigen Processing (TAP)

Antigen Presenting Cell (APC) Interactions and Cross-Presentation of NY-ESO-1 Protein

Professional APCs, particularly dendritic cells (DCs), are critical for initiating primary immune responses. They can capture and process exogenous NY-ESO-1 protein for presentation on both MHC class I (cross-presentation) and class II molecules.

The NY-ESO-1 protein can directly bind to the surface of immature dendritic cells, as well as macrophages and monocytes. aacrjournals.orgaai.orgaai.org This binding is a specific interaction, as it is saturable and sensitive to treatment with trypsin. aacrjournals.org Research has identified cell surface calreticulin (B1178941) (CRT) as a receptor for NY-ESO-1 on immature DCs. aacrjournals.orgaai.orgaai.orgnih.gov This interaction is direct and specific. aacrjournals.org

The binding of NY-ESO-1 to surface CRT on DCs is functionally important for its immunogenicity. aacrjournals.orghkust.edu.hknih.gov Blocking this interaction with anti-calreticulin antibodies inhibits the cross-presentation of NY-ESO-1 to CD8+ T cells. aai.org This indicates that the CRT/NY-ESO-1 interaction provides a direct link between the tumor antigen and the innate immune system, facilitating the subsequent adaptive immune response. aacrjournals.orgaai.orgaai.org The ability of NY-ESO-1 to engage DC-surface receptors like CRT highlights its role as an endogenous adjuvant. nih.gov

Table 3: Characteristics of NY-ESO-1 Binding to Dendritic Cell Surface Receptors

Feature Description Reference(s)
Receptor Calreticulin (CRT) aacrjournals.orgaai.orgaai.orgnih.gov
Binding Cells Immature Dendritic Cells, Macrophages, Monocytes aacrjournals.orgaai.orgaai.org
Nature of Binding Saturable, dependent on divalent cations, sensitive to trypsin aacrjournals.org
Functional Consequence Facilitates cross-presentation to CD8+ T cells aai.org
Significance Links innate and adaptive immunity aacrjournals.orgaai.orgaai.org

Immunological Implications of NY-ESO-1 Protein Uptake by APCs

The uptake of the New York esophageal squamous cell carcinoma 1 (NY-ESO-1) protein by antigen-presenting cells (APCs) is a critical initiating event for generating a specific anti-tumor immune response. The mechanisms of this uptake and the subsequent immunological consequences are multifaceted, involving various cell types, receptors, and pathways that ultimately lead to the activation of both cellular and humoral immunity.

Mechanisms of NY-ESO-1 Uptake by APCs

APCs, particularly dendritic cells (DCs), employ several mechanisms to capture the NY-ESO-1 antigen. These range from the uptake of soluble protein to receptor-mediated endocytosis of antigen complexes.

Direct Uptake and Phagocytosis : In the tumor microenvironment, NY-ESO-1 protein released from necrotic cancer cells can be taken up by immature DCs. nih.gov Research has shown that NY-ESO-1 can directly interact with a complex of calreticulin (CRT) and Toll-like receptor 4 (TLR4) on the surface of these DCs. nih.gov This binding not only facilitates phagocytosis of the antigen but also provides a "danger signal" that promotes the maturation of the DCs. nih.gov Mature DCs are more potent activators of T cells. nih.govfrontiersin.org

Receptor-Mediated Uptake : The efficiency of NY-ESO-1 uptake is significantly enhanced through receptor-mediated pathways.

Fc Receptor (FcR) Uptake : A significant portion of cancer patients with NY-ESO-1-expressing tumors develop spontaneous antibody responses against the protein. aai.orgfrontiersin.org These antibodies can form immune complexes with the NY-ESO-1 antigen. Monocyte-derived DCs, a key type of APC, can then avidly internalize these complexes via Fcγ receptors (FcγRII). nih.gov This method of uptake is much more efficient than the uptake of the free, soluble protein. aai.orgnih.gov

Targeted Uptake via DC Receptors : To improve vaccine efficacy, strategies have been developed to target NY-ESO-1 directly to receptors on DCs. Fusion proteins have been created that link the full-length NY-ESO-1 antigen to monoclonal antibodies that bind to specific internalizing receptors on APCs, such as DEC-205 and the mannose receptor. aai.orgnih.gov Another approach targets the X-C motif chemokine receptor 1 (XCR1), which is uniquely expressed on conventional type 1 DCs (cDC1s), a DC subset that excels at cross-presentation. radboudumc.nl Targeting these receptors ensures efficient delivery of the antigen to the most effective APCs for initiating a T cell response. aai.org

The table below summarizes the key uptake mechanisms for the NY-ESO-1 protein by APCs.

Uptake MechanismKey Receptors/Factors InvolvedInteracting Form of NY-ESO-1APC Type(s)Reference
Phagocytosis/Endocytosis Calreticulin (CRT), Toll-like receptor 4 (TLR4)Free protein (from necrotic cells)Immature Dendritic Cells nih.gov
Fc Receptor-Mediated Endocytosis Fcγ Receptor II (FcγRII)Protein complexed with IgG antibodiesMonocyte-derived Dendritic Cells nih.gov
Targeted Uptake (DEC-205) DEC-205 (CD205)Fusion protein (anti-DEC-205 Ab + NY-ESO-1)Dendritic Cells aai.orgnih.gov
Targeted Uptake (Mannose Receptor) Mannose ReceptorFusion protein (anti-MR Ab + NY-ESO-1)Dendritic Cells, Macrophages aai.org
Targeted Uptake (XCR1) X-C motif chemokine receptor 1 (XCR1)Conjugate (XCL1 + NY-ESO-1 peptide)Conventional type 1 Dendritic Cells (cDC1s) radboudumc.nl

Consequences of Antigen Processing and Presentation

Once internalized, the NY-ESO-1 protein is processed by the APC into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) molecules and presented on the cell surface for recognition by T cells. The ability of APCs to present these peptides on both MHC class I and class II molecules is a hallmark of NY-ESO-1's immunogenicity and is crucial for a comprehensive immune response. frontiersin.orgnih.gov

MHC Class I Cross-Presentation and CD8+ T Cell Activation : A specialized function of certain APCs, particularly cDC1s, is the ability to "cross-present" exogenous antigens. frontiersin.orgradboudumc.nl In this pathway, the internalized NY-ESO-1 protein or its fragments are transported from the endosome into the cytosol. romj.org Here, the proteasome degrades the protein into smaller peptides, which are then transported into the endoplasmic reticulum and loaded onto MHC class I molecules. romj.org This allows APCs to activate antigen-specific CD8+ cytotoxic T lymphocytes (CTLs). nih.gov These CTLs are the primary effector cells capable of directly recognizing and killing tumor cells that express NY-ESO-1. nih.govfrontiersin.org Targeting NY-ESO-1 to receptors like DEC-205 or XCR1 has been shown to be particularly effective at inducing this cross-presentation and subsequent CD8+ T cell response. aai.org

The uptake and processing of the full-length NY-ESO-1 protein by APCs result in the generation of a broad and integrated immune response, a key factor in its appeal as a target for cancer immunotherapy. frontiersin.orgaai.org

The table below details the immunological outcomes following the uptake and presentation of NY-ESO-1 by APCs.

Immunological ConsequenceT Cell Subset ActivatedMHC RestrictionKey NY-ESO-1 EpitopesRole in Anti-Tumor ImmunityReference
T Helper Cell Activation CD4+ T cellsMHC Class II (e.g., HLA-DP4)NY-ESO-1 (161-180)Orchestrates immune response, helps B cells and CD8+ T cells aai.orgfrontiersin.orgaacrjournals.org
Cytotoxic T Lymphocyte (CTL) Activation CD8+ T cellsMHC Class I (e.g., HLA-A2)NY-ESO-1 (157-165)Directly kills tumor cells expressing NY-ESO-1 frontiersin.orgnih.govaacrjournals.org
Humoral Response B cells (with CD4+ T cell help)N/AFull-length proteinProduction of antibodies that can form immune complexes, facilitating further APC uptake nih.govaai.orgfrontiersin.org

T Cell Recognition and Immunoreactivity to Ny Eso 1 161 180

Peptide-MHC Class II Binding and Stability

The initial step in T-cell recognition is the presentation of the NY-ESO-1 (161-180) peptide by MHC class II molecules. The stability of this peptide-MHC complex is a crucial determinant of the subsequent immune response.

The binding of NY-ESO-1 (161-180) to MHC class II molecules is restricted to specific alleles, most notably HLA-DP4. nih.govpnas.org The HLA-DP4 allele is highly prevalent in the population. pnas.org Studies have demonstrated that both HLA-DPB10401 and HLA-DPB10402, which constitute the HLA-DP4 allotype, are capable of presenting the NY-ESO-1 (161-180) epitope to CD4+ T cells. pnas.org This was confirmed by experiments showing that CD4+ T cells from patients with NY-ESO-1 antibodies could specifically recognize the NY-ESO-1 (161-180) peptide presented by cells expressing HLA-DPB1*0401. pnas.org Blocking antibodies against HLA-DP, but not HLA-DR or HLA-DQ, were able to abolish this recognition, confirming the restriction to HLA-DP4. pnas.org

Interestingly, while the primary restriction is to HLA-DP4, some level of promiscuity in binding to other MHC class II molecules has been suggested. Research has indicated that other NY-ESO-1 peptides can bind to multiple HLA-DR and HLA-DP4 molecules, suggesting a broader potential for immune recognition across individuals with different HLA types. nih.gov For instance, the overlapping peptide NY-ESO-1 (157-170) has been shown to contain epitopes recognized by both MHC class I and class II-restricted T cells. nih.gov

Table 1: HLA Alleles Involved in NY-ESO-1 (161-180) Presentation

HLA AlleleRestrictionReference
HLA-DP4Primary nih.govpnas.org
HLA-DPB10401Component of DP4 pnas.org
HLA-DPB10402Component of DP4 pnas.org

Within the larger 20-amino-acid peptide NY-ESO-1 (161-180), researchers have sought to identify the minimal core sequence, or epitope, required for T-cell recognition. Studies using truncated peptides have indicated that the minimal epitope for recognition by some T-cell lines resides between amino acids 161 and 175. pnas.org Further investigation has revealed that even shorter 8-9-mer peptides within this region can be recognized, and that this recognition is associated with the ability of CD4+ T cells to directly recognize tumor cells. aacrjournals.org For example, a tumor-recognizing CD4+ T-cell line was found to recognize NY-ESO-1 (161-169). aacrjournals.org

Another study identified that the peptide NY-ESO-1 (157-170), which overlaps with the 161-180 region, contains both CD4+ and CD8+ T-cell epitopes. nih.gov This highlights the dense concentration of immunogenic sequences within this C-terminal portion of the NY-ESO-1 protein. The identification of these minimal epitopes is crucial for the design of more specific and effective cancer vaccines.

Table 2: Identified Minimal T-Cell Epitopes within the NY-ESO-1 (161-180) Region

Peptide SequenceT-Cell TypeHLA RestrictionReference
NY-ESO-1 (161-175)CD4+HLA-DP4 pnas.org
NY-ESO-1 (161-169)CD4+HLA-DP4 aacrjournals.org
NY-ESO-1 (157-170)CD4+ and CD8+HLA-DP4 and HLA-A2 nih.gov

Allelic Restriction and Promiscuity of NY-ESO-1 (161-180) Binding to MHC Class II Molecules (e.g., HLA-DP4, HLA-DPB1*0401/*0402)

T-Cell Receptor (TCR) Engagement and Specificity

Once the NY-ESO-1 (161-180) peptide is presented by an MHC class II molecule, it can be recognized by a CD4+ T-cell that has a complementary TCR. This engagement is highly specific and initiates the T-cell's activation.

The repertoire of TCRs that can recognize the NY-ESO-1 (161-180) peptide is diverse. Studies have analyzed the TCR Vβ chain usage in T-cell clones that respond to this epitope. In one study of a patient vaccinated with an NY-ESO-1 peptide, it was found that CD4+ T-cell clones that could recognize tumor cells used a different TCR Vβ gene segment (Vβ6.7) compared to clones that could not recognize tumor cells, even though both types of clones recognized the peptide itself. pnas.org This suggests that the fine specificity of the TCR is a critical determinant of its anti-tumor function. The non-tumor-reactive clones, despite sometimes having a higher avidity for the peptide, utilized a common Vβ6.1 segment. pnas.org This highlights that simple peptide-binding avidity is not the sole factor for effective tumor recognition.

The interaction between the TCR, the NY-ESO-1 peptide, and the MHC molecule is a complex three-dimensional engagement. While crystal structures for the specific NY-ESO-1 (161-180)-HLA-DP4 complex are not widely available, studies of other NY-ESO-1 peptide-MHC complexes provide insights into the general principles of this interaction. The TCR typically contacts both the peptide and the MHC molecule, with the peptide contributing significantly to the buried surface area of the interaction. mdpi.com

Structural studies of a different NY-ESO-1 epitope (NY-ESO-1 60-72) bound to HLA-B*07:02 revealed that different TCRs can bind to the same peptide-MHC complex in distinct ways, inducing different conformational changes in the peptide. researchgate.netrcsb.org This structural plasticity can influence the specificity and cross-reactivity of the T-cell response. The CDR loops of the TCR are primarily responsible for making these contacts. researchgate.net

Research has demonstrated that both tumor-recognizing and non-tumor-recognizing CD4+ T-cell clones specific for an overlapping NY-ESO-1 peptide showed similar dose-dependent recognition of the synthetic peptide. aacrjournals.org However, the ability to recognize naturally processed and presented antigen on tumor cells appears to be a more complex function, not solely dictated by the functional avidity for the synthetic peptide. aacrjournals.org In some cases, T-cells with lower affinity for the peptide-MHC complex have been shown to be more effective in vivo. unil.ch This suggests an optimal range of affinity/avidity for T-cell function, where excessively high affinity could lead to activation-induced cell death or off-target toxicities. unil.ch

Molecular and Structural Determinants of TCR-Peptide-MHC Interactions

Heterogeneity of NY-ESO-1 (161-180)-Specific CD4+ T-Cell Subsets

The immune response to the NY-ESO-1 antigen, specifically the region encompassing amino acids 161-180, is characterized by a notable heterogeneity in the responding CD4+ T-cell populations. Following vaccination or natural exposure to the antigen, functionally distinct subsets of NY-ESO-1-specific CD4+ T cells can arise. nih.govaacrjournals.org While these subsets may appear similar in their response to the full-length peptide used for stimulation, they can differ significantly in their ability to recognize and react to tumor cells that endogenously process and present the NY-ESO-1 antigen. nih.gov This functional diversity is critical, as only the T-cell subsets capable of recognizing naturally presented epitopes on cancer cells can mediate an effective anti-tumor response. nih.govaacrjournals.org Research has shown that T-cell receptor (TCR) analysis can distinguish these subsets, indicating that tumor-recognizing and non-tumor-recognizing CD4+ T-cell clones are structurally distinct. pnas.org

Immunological Responses Elicited by Ny Eso 1 161 180 in Vitro

Methods for In Vitro Stimulation and Expansion of NY-ESO-1 (161-180)-Specific T Cells

The generation and expansion of T cells specific for the NY-ESO-1 (161-180) epitope in a laboratory setting are fundamental for studying their function and for developing adoptive T-cell therapies. Research has established several effective protocols for their in vitro stimulation and expansion.

A primary method involves the repeated stimulation of peripheral blood mononuclear cells (PBMCs) from cancer patients with the synthetic NY-ESO-1 (161-180) peptide. nih.gov In this approach, PBMCs, which contain both T cells and antigen-presenting cells (APCs), are cultured in the presence of the peptide. This process has been successfully used to generate HLA-DP4-restricted, NY-ESO-1-specific CD4+ T cell lines. nih.govpnas.org For instance, the CD4+ T cell line SG6 was created through repeated in vitro stimulation of PBMCs from a melanoma patient with the NY-ESO-1:161-180 peptide. nih.gov

To enhance the efficiency of T-cell generation and expansion, several techniques are employed:

Use of Professional APCs: Dendritic cells (DCs) pulsed with the NY-ESO-1 peptide or full-length protein are potent stimulators of T cells. nih.govaacrjournals.org

Cytokine Support: The culture medium is typically supplemented with cytokines that promote T-cell survival and proliferation. Common cytokines include Interleukin-2 (IL-2), Interleukin-7 (IL-7), and Interleukin-15 (IL-15). nih.govniph.go.jp One protocol describes stimulating T cells with overlapping peptide pools of NY-ESO-1 in combination with IL-7 and low-dose IL-2, followed by expansion with IL-2, IL-7, and IL-15. nih.gov

Genetic Engineering: Another advanced method involves transducing T cells with a T-cell receptor (TCR) cloned from a T cell line with known specificity for the NY-ESO-1 (161-180) epitope. nih.gov This allows for the rapid generation of a large population of antigen-specific T cells.

Microculture Techniques: To facilitate the generation of T cells from patient samples, in vitro stimulations can be carried out using microculture techniques where cells are stimulated weekly with peptide-pulsed autologous PBMCs. nih.gov

These methods enable the enrichment and growth of rare, antigen-specific T cells from a mixed population to a number sufficient for detailed functional analysis and potential therapeutic use. nih.govnih.gov

Table 1: Methodologies for In Vitro Generation of NY-ESO-1-Specific T Cells

Method Description Key Components Outcome Source(s)
Peptide Stimulation of PBMCs Repeatedly culturing patient PBMCs with the synthetic peptide to expand naturally occurring specific T cells.NY-ESO-1 (161-180) peptide, autologous PBMCs.Generation of HLA-DP4-restricted CD4+ T cell lines. nih.govnih.govpnas.org
Cytokine-Supported Expansion Using a cocktail of interleukins to promote the survival and proliferation of stimulated T cells.IL-2, IL-7, IL-15.Large numbers of NY-ESO-1-specific CD4+ T cells with high expansion potential. nih.gov
TCR Gene Transfer Introducing a cloned TCR specific for the NY-ESO-1 (161-180)/HLA-DP4 complex into primary T cells via a retroviral vector.Retroviral vector, cloned TCR α/β chains.Redirected CD4+ T cells gain the ability to recognize the specific peptide. nih.gov
Adenoviral Vector Transduction Using a recombinant adenovirus encoding the full NY-ESO-1 sequence to transduce APCs for stimulating memory T cells.Recombinant adenovirus (Ad2/ESO), CD8-depleted PBLs as APCs.Strong polyclonal responses against NY-ESO-1. pnas.org

Functional Characterization of T-Cell Responses

Once expanded, NY-ESO-1 (161-180)-specific T cells are subjected to a battery of functional assays to characterize their anti-tumor potential. These assays measure their ability to produce key signaling molecules (cytokines) and to proliferate upon recognizing their specific antigen.

A hallmark of an effective T-cell response is the secretion of effector cytokines upon antigen recognition. Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are critical Th1-type cytokines that mediate anti-tumor activity. nih.gov

IFN-γ Secretion: The production of IFN-γ is a primary indicator of T-cell activation. Studies consistently show that CD4+ T cells stimulated with the NY-ESO-1 (161-180) peptide, or with APCs presenting this epitope, secrete significant amounts of IFN-γ. nih.govpnas.orgnih.gov This is commonly measured using Enzyme-Linked Immunosorbent Assay (ELISA) or the more sensitive ELISPOT assay. pnas.orgniph.go.jp For example, after in vitro stimulation with the ESO:161–180 peptide, micro-well cultures were considered positive if they secreted >100 pg/ml of IFN-γ. nih.gov

TNF-α Secretion: In addition to IFN-γ, NY-ESO-1-specific T cells also produce TNF-α. nih.govmdpi.com This cytokine can induce tumor cell death and enhance the inflammatory environment of the tumor. The simultaneous production of both IFN-γ and TNF-α by a single T cell, known as polyfunctionality, is often associated with a more potent anti-tumor response. mdpi.com

Measurement Techniques: Cytokine production is quantified using various methods. Intracellular cytokine staining (ICS) coupled with flow cytometry allows for the analysis of cytokine production at the single-cell level, identifying the phenotype of the secreting cells (e.g., CD4+ or CD8+). nih.govmdpi.comashpublications.org Cytometric Bead Array (CBA) assays can measure the concentration of multiple cytokines simultaneously from culture supernatants. frontiersin.org

Research has demonstrated that T cells specific for NY-ESO-1, upon stimulation, exhibit a Th1-dominant cytokine profile, characterized by high levels of IFN-γ and TNF-α, which is crucial for mediating tumor control. nih.govpnas.org

A critical function of memory T cells is their ability to undergo rapid proliferation upon re-encountering their specific antigen. This clonal expansion is essential for mounting an effective immune response.

Proliferation Assays: The proliferative capacity of NY-ESO-1 (161-180)-specific T cells is typically assessed using two main methods. The ³H-thymidine incorporation assay measures the uptake of a radioactive nucleotide into the DNA of dividing cells. nih.gov A more modern approach is the use of carboxyfluorescein succinimidyl ester (CFSE) staining, where a fluorescent dye is progressively diluted with each cell division, allowing for the tracking of proliferation by flow cytometry. nih.gov Studies have confirmed that CD4+ T cells transduced with a TCR specific for the NY-ESO-1 p161-180 epitope proliferate specifically when stimulated with peptide-pulsed APCs. nih.gov

Antigen Specificity: To confirm that the observed responses are specific to the NY-ESO-1 (161-180) epitope, T cells are tested against a variety of controls. Their reactivity is measured against target cells pulsed with the specific peptide versus cells pulsed with an irrelevant control peptide or unpulsed cells. nih.govpnas.org For example, T cells generated against NY-ESO-1 (161-180) show reactivity to target cells pulsed with this peptide but not to cells pulsed with a control peptide. nih.gov The specificity is further confirmed by demonstrating that recognition is restricted by the appropriate MHC molecule, such as HLA-DP4, using antibody blocking experiments. nih.gov

Table 2: Functional Characteristics of NY-ESO-1 (161-180)-Specific T Cells In Vitro

Functional Assay Finding Methodology Source(s)
Cytokine Production Secretion of high levels of Th1-type cytokines.ELISA, ELISPOT, Intracellular Cytokine Staining (ICS), Cytometric Bead Array (CBA). nih.govpnas.orgnih.govmdpi.comfrontiersin.org
IFN-γStrong IFN-γ release upon specific stimulation.ICS showed 20.1 ± 7% of CD4+ T cells were IFN-γ positive. nih.gov
TNF-αSignificant TNF-α production, often co-expressed with IFN-γ.ICS showed 29.1 ± 5% of CD4+ T cells were TNF-α positive. nih.gov
Proliferation Antigen-specific proliferation upon stimulation.³H-thymidine incorporation, CFSE dye dilution assay. nih.govnih.gov
Antigen-Specific Reactivity T cells recognize and react to cells presenting the NY-ESO-1 (161-180) peptide in an HLA-DP4-restricted manner.Reactivity against peptide-pulsed vs. unpulsed targets; HLA-blocking antibodies. nih.govnih.govpnas.org

Cytokine Production Analysis (e.g., IFN-γ, TNF-α)

Integrated Humoral and Cellular Immune Responses (Conceptual Mechanisms)

The immune response to NY-ESO-1 is a prime example of an integrated attack involving both the cellular (T cell-mediated) and humoral (antibody-mediated) arms of the immune system. frontiersin.orgnih.govnih.govpnas.org The presence of CD4+ T cells specific for epitopes like NY-ESO-1 (161-180) is conceptually central to this coordination.

Help for B Cells: Activated CD4+ T cells provide essential signals to B cells that have recognized the NY-ESO-1 protein. This "help," delivered through cell-to-cell contact and cytokine secretion, is required for B cells to undergo class-switching, affinity maturation, and differentiation into plasma cells that produce high-affinity anti-NY-ESO-1 antibodies. pnas.org The strong correlation observed between the presence of NY-ESO-1 antibodies and detectable CD4+ and CD8+ T-cell responses supports this concept. nih.govpnas.orgpnas.org In fact, NY-ESO-1-specific DP4-restricted CD4+ T cells are thought to be closely associated with the antibody responses seen in patients. pnas.org

Help for CD8+ T Cells: CD4+ T cells are crucial for the priming and maintenance of CD8+ cytotoxic T lymphocytes (CTLs). frontiersin.org They "license" dendritic cells to become more effective at activating CD8+ T cells and secrete cytokines like IL-2 that support the proliferation and survival of CTLs. This ensures a robust and sustained cytotoxic attack on tumor cells expressing NY-ESO-1.

Direct Effector Functions: Beyond their helper role, NY-ESO-1-specific CD4+ T cells can have direct anti-tumor effects by secreting IFN-γ and TNF-α, which can induce cell cycle arrest and apoptosis in tumor cells that express MHC class II molecules. nih.gov

Therefore, the response to the NY-ESO-1 (161-180) epitope is not an isolated event but a key component that helps initiate and sustain a broad and multifaceted immune response, integrating antibody production and cytotoxic T-cell activity against NY-ESO-1-expressing tumors. nih.govbmj.com

Advanced Research Methodologies for Ny Eso 1 161 180 Epitope Studies

Peptide Synthesis and Biochemical Preparation for Immunological Assays

The synthesis of the NY-ESO-1 (161-180) peptide, with the sequence WITQCFLPVFLAQPPSGQRA, is a foundational step for its use in immunological research. The most common method for producing this and other synthetic peptides is solid-phase peptide synthesis (SPPS). nih.govpnas.orgsilantes.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. silantes.com This controlled, stepwise process allows for the creation of high-purity peptides with a precise amino acid sequence. silantes.com

Following synthesis, the quality and purity of the peptide are rigorously assessed. High-performance liquid chromatography (HPLC) is used to determine the purity of the synthetic peptide, with research-grade peptides often exceeding 90% purity. jpt.com Mass spectrometry is employed to confirm the correct molecular weight and sequence of the synthesized peptide. nih.govnih.gov For use in assays, the purified peptide is typically lyophilized (freeze-dried) to ensure stability and is then reconstituted in an appropriate solvent before being introduced to cell cultures. jpt.com

Custom peptide synthesis services offer various grades of purity, and for applications such as T-cell stimulation in immunological assays, high purity is essential to avoid non-specific responses. jpt.comjpt.com

Table 1: Characteristics of a Commercially Available Synthetic NY-ESO-1 Peptide

FeatureSpecification
Peptide Sequence H-SLLMWITQV-OH (example of a related NY-ESO-1 peptide)
Purity > 90% (HPLC/MS)
Delivery Format Freeze-dried
Primary Application T-cell Immunity

This table is illustrative and based on data for a related NY-ESO-1 peptide, as specific commercial data for the 161-180 epitope was not detailed in the provided search results.

Cellular Immunological Assays for T-Cell Response Evaluation

To evaluate the T-cell response to the NY-ESO-1 (161-180) epitope, researchers utilize a variety of sophisticated cellular assays.

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells specific to the NY-ESO-1 epitope. In this assay, peripheral blood mononuclear cells (PBMCs) or isolated T-cells are stimulated with the NY-ESO-1 (161-180) peptide. pnas.org If the T-cells recognize the peptide, they are activated and release cytokines, such as interferon-gamma (IFN-γ). pnas.orgbmj.com These cytokines are captured by specific antibodies coating the bottom of the assay plate, resulting in a visible "spot" for each cytokine-producing cell. pnas.org This allows for the precise enumeration of antigen-specific T-cells. Studies have successfully used ELISPOT to detect NY-ESO-1-specific CD4+ T-cell responses in patients after vaccination or in vitro stimulation. pnas.orgniph.go.jp

Intracellular cytokine staining (ICS) coupled with flow cytometry provides a multiparametric analysis of T-cell responses. This technique allows for the simultaneous identification of the phenotype of the responding T-cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce. After stimulation with the NY-ESO-1 (161-180) peptide, T-cells are treated with a protein transport inhibitor to cause cytokines to accumulate within the cell. niph.go.jp The cells are then stained with fluorescently labeled antibodies against cell surface markers and intracellular cytokines. Flow cytometry is then used to analyze the individual cells, providing detailed information on the nature of the immune response. niph.go.jp

To study the interaction between T-cells and antigen-presenting cells (APCs), various target cell types are prepared and used in co-culture systems. These target cells are essential for presenting the NY-ESO-1 (161-180) peptide to T-cells in a physiologically relevant context.

Commonly used target cells include:

EBV-transformed B cells: These are B lymphocytes that have been immortalized using the Epstein-Barr virus (EBV). They can be pulsed with the synthetic NY-ESO-1 peptide and used to stimulate and expand antigen-specific T-cells. niph.go.jp

Dendritic cells (DCs): As professional APCs, DCs are highly effective at processing and presenting antigens to T-cells. DCs can be generated from patient PBMCs and pulsed with the NY-ESO-1 peptide or protein to activate T-cell responses. nih.govniph.go.jp

Tumor cell lines: Using tumor cell lines that naturally express NY-ESO-1 and the appropriate HLA molecules allows for the study of T-cell recognition of endogenously processed and presented epitopes. nih.gov This is a critical step in validating the therapeutic potential of T-cell responses.

These co-culture systems are fundamental for in vitro sensitization procedures, where T-cells from a patient are repeatedly stimulated with the peptide-pulsed target cells to expand the population of NY-ESO-1-specific T-cells for further analysis or adoptive cell transfer therapies. nih.gov

Table 2: Research Findings from Cellular Immunological Assays for NY-ESO-1

Assay TypeKey FindingReference
ELISPOT Detected IFN-γ production by vaccine-induced NY-ESO-1157–170-specific CD4+ T cells, indicating functional tumor recognition. pnas.org
ELISPOT Showed specific recognition of the ESO p161–180 epitope by CD4+ T cells from patients with NY-ESO-1 antibodies. pnas.org
Co-culture Stimulation with the ESO:161–180 peptide primarily generated peptide-reactive CD4+ T cells. nih.gov
Co-culture NY-ESO-1-specific CD4+ T-cell clones were successfully expanded using irradiated PBMCs and EBV-transformed B cells as feeder cells. niph.go.jp

Intracellular Cytokine Staining and Flow Cytometry

Molecular Cloning and Engineering of T-Cell Receptors Specific for NY-ESO-1 (161-180)

A promising strategy in cancer immunotherapy is the genetic modification of a patient's own T-cells to express a T-cell receptor (TCR) with high affinity for a tumor antigen. For the NY-ESO-1 (161-180) epitope, this involves identifying potent T-cells that recognize this peptide and then cloning the genes encoding their specific TCR.

The process typically begins with the isolation of NY-ESO-1 (161-180)-specific T-cell lines. nih.gov From these T-cells, the total RNA is extracted, and a method called rapid amplification of cDNA ends (RACE) is used to clone the cDNAs of the TCR α and β chains. nih.gov Once cloned, these TCR genes can be inserted into a viral vector and transduced into a patient's T-cells, redirecting their specificity to target tumor cells expressing NY-ESO-1.

Structural Biology Techniques for Peptide-MHC-TCR Complex Analysis

Understanding the three-dimensional structure of the interaction between the NY-ESO-1 peptide, the Major Histocompatibility Complex (MHC) molecule presenting it, and the specific TCR is crucial for designing more effective immunotherapies. While specific structural data for the NY-ESO-1 (161-180) complex was not available in the search results, the techniques used for related epitopes are applicable.

X-ray crystallography and cryo-electron microscopy are the primary methods used to determine the high-resolution structure of these trimolecular complexes. These techniques can reveal the precise molecular interactions at the interface of the peptide, MHC, and TCR, providing insights into the basis of TCR specificity and affinity. This structural information can guide the engineering of TCRs with enhanced anti-tumor activity.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological assemblies like peptide-MHC (pMHC) complexes. By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule, researchers can build a detailed model of the electron density and, consequently, the atomic arrangement.

In the context of NY-ESO-1, structural studies have been critical for understanding T-cell receptor (TCR) recognition and for engineering epitopes with improved therapeutic properties. While specific crystallographic data for the NY-ESO-1 (161-180) epitope were not found, studies on the closely related and highly immunogenic HLA-A2-restricted epitope NY-ESO-1 (157-165) illustrate the utility of this method. Researchers have solved the X-ray crystallographic structures of HLA-A2 complexed with the wild-type NY-ESO-1 (157-165) peptide and with analogues where the C-terminal cysteine was substituted. rcsb.org This approach revealed that substituting the cysteine with alanine (B10760859) maintained the peptide's conformation and the stability of the complex, as well as recognition by cytotoxic T lymphocytes (CTLs). rcsb.org Conversely, a serine substitution, despite maintaining the conformation, reduced the complex's stability and led to poor CTL recognition. rcsb.org Such detailed structural insights are invaluable for rationally designing peptide analogues with enhanced stability and immunogenicity for vaccine development. rcsb.org

Table 1: X-ray Crystallography Findings for NY-ESO-1 (157-165) Analogue Complexes with HLA-A2

Peptide Analogue (Position 165)Key Structural FindingImpact on Complex StabilityResult on CTL RecognitionReference
Cysteine (Wild Type)Subject to oxidation and dimerization, complicating formulation.BaselineBaseline rcsb.org
Alanine SubstitutionMaintained peptide conformation within the HLA-A2 binding groove.MaintainedMaintained rcsb.org
Serine SubstitutionMaintained peptide conformation.ReducedPoor rcsb.org

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for determining the structure and dynamics of biological molecules in solution, which can closely mimic the physiological environment. NMR is particularly useful for studying the flexibility and conformational changes of peptides when they bind to MHC molecules or interact with TCRs. Unlike crystallography, NMR does not require crystallization, which can be a significant bottleneck for many biological complexes. It can provide information on the dynamics of the pMHC complex and the kinetics of peptide binding. While a powerful tool for epitope analysis, specific NMR studies focused on the NY-ESO-1 (161-180) peptide were not detailed in the available research.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution structure determination of large and complex biological assemblies without the need for crystallization. In this method, samples are flash-frozen in a thin layer of vitreous ice, and their images are captured with an electron microscope. Computational reconstruction of thousands of these 2D images yields a 3D structure. Cryo-EM is exceptionally well-suited for analyzing the entire TCR-pMHC complex, providing a complete picture of the molecular recognition event. As with NMR, specific Cryo-EM structural data for the NY-ESO-1 (161-180) epitope were not identified in the provided search results, though the technology represents a significant avenue for future research in this area.

Computational and Bioinformatic Approaches in Epitope Prediction and Binding Analysis

Computational and bioinformatic tools are indispensable in modern immunology for the initial screening and identification of potential T-cell epitopes from a vast array of antigenic proteins. nih.gov These in silico methods use algorithms trained on existing experimental data to predict which peptide fragments are likely to bind to specific MHC molecules, a prerequisite for T-cell recognition.

Several web-based servers and algorithms are widely used for this purpose:

MHC Binding Prediction: Tools like the NetMHC server are used to predict the binding affinity of peptides to various MHC class I alleles. nih.gov One study used NetMHC 3.4 to predict 41 potential HLA-A*0201-binding peptides from the NY-ESO-1 sequence. nih.gov However, subsequent experimental validation revealed that only a small fraction of the predicted binders were actually immunogenic in humans, highlighting the need for experimental confirmation. nih.gov

Epitope Databases: The Immune Epitope Database (IEDB) is a major repository of experimentally validated epitopes. researchgate.netbmj.com Researchers use the IEDB server to analyze potential epitopes, predict their binding to both MHC class I and class II molecules, and check for existing data. researchgate.netresearchgate.net For instance, the binding affinity of 18 immunogenic NY-ESO-1 peptides was re-examined using the IEDB database, which confirmed that 5 of them, including the overlapping peptide P42 (165-179), had a strong binding affinity to patient-specific HLA class II alleles. bmj.com

Integrated Approaches: A common research strategy involves a multi-step process that begins with computational prediction, followed by experimental validation. nih.gov This typically includes:

In silico prediction of peptides from the antigen's amino acid sequence. nih.gov

In vitro peptide-binding assays to measure the affinity of the predicted peptides to the MHC molecule. nih.gov

Stimulation of T cells in vitro with the candidate peptides to confirm immunogenicity. nih.govnih.gov

Studies on NY-ESO-1 have demonstrated the power of these combined approaches. One investigation into the HLA-DP4-restricted CD4+ T-cell response specifically tested the NY-ESO-1 (161-180) peptide. nih.gov The results showed that this peptide could effectively generate peptide-reactive CD4+ T cells in vitro, confirming its status as a valid helper T-cell epitope. nih.gov

Table 2: In Vitro Generation of NY-ESO-1 Specific T Cells Using Different Peptides

Stimulating PeptidePeptide-Reactive CD4+ T Cells GeneratedPeptide-Reactive CD8+ T Cells GeneratedKey FindingReference
ESO:157–170Yes (from 5 of 5 patients)Yes (from 3 of 5 patients)A single peptide generated both CD4+ and CD8+ T-cell responses. nih.gov
ESO:161–180Yes (from 5 of 5 patients)No (observed in only 1 of 240 microcultures)Primarily raised CD4+ helper T-cell activity, confirming it as a strong HLA-DP4 epitope. nih.gov
ESO:157–167Yes (from 1 of 5 patients)Yes (from 3 of 5 patients)Primarily stimulated CD8+ cytotoxic T-cell activity. nih.gov

These computational predictions, combined with experimental validations, are crucial for mapping the epitope landscape of tumor antigens like NY-ESO-1 and for selecting the most promising candidates for cancer vaccines and T-cell therapies. frontiersin.org

Preclinical Immunological Considerations and Future Research Directions for Ny Eso 1 161 180 Epitopes

Strategies for Epitope Engineering to Enhance Immunogenicity

The inherent immunogenicity of peptide epitopes can be augmented through rational engineering. Research in this area aims to modify the peptide's structure to improve its interaction with Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs), thereby amplifying the resulting immune response.

One prominent strategy involves the creation of synthetic peptides that encompass multiple epitopes within a single molecule. Studies have investigated a peptide spanning residues 157-170 of NY-ESO-1 (ESO:157-170). nih.gov This engineered peptide is notable because it contains both the HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope (residing within residues 157-167) and the overlapping HLA-DP4-restricted T helper cell (Th) epitope (ESO:161-180). biosyn.comnih.gov The rationale behind this design is that a single peptide capable of activating both CD8+ and CD4+ T cells could orchestrate a more comprehensive and effective anti-tumor response. nih.gov

In vitro studies comparing the immunogenicity of these peptides have demonstrated the efficacy of this approach. When peripheral blood mononuclear cells (PBMCs) from melanoma patients were stimulated in vitro, the dual-epitope peptide ESO:157-170 was capable of efficiently generating both CD4+ and CD8+ T cells. nih.gov In contrast, the ESO:161-180 peptide primarily stimulated CD4+ T cells, while the shorter ESO:157-167 peptide predominantly activated CD8+ T cells. biosyn.comnih.gov This suggests that engineering peptides to have dual specificities is a viable strategy for enhancing the breadth of the immune response. nih.gov

Future engineering efforts may also focus on altering the peptide sequence to improve its binding affinity for HLA-DP4 molecules or to enhance TCR recognition, potentially leading to more potent T-cell activation. Additionally, the way epitopes are processed and presented can be influenced by the proteasome system within cells, and understanding these differences may guide the design of epitopes that are more efficiently generated. frontiersin.org

Table 1: In Vitro T-Cell Responses to Engineered and Native NY-ESO-1 Peptides

Peptide Sequence Target Epitope(s) Primary T-Cell Response Generated In Vitro Key Finding
ESO:157-170 HLA-A2 (CD8+) & HLA-DP4 (CD4+) CD8+ and CD4+ T-cells A single peptide can generate both cytotoxic and helper T-cell responses. nih.gov
ESO:161-180 HLA-DP4 (CD4+) Primarily CD4+ T-cells Efficiently stimulates helper T-cells but has minimal effect on CD8+ T-cells. biosyn.comnih.gov
ESO:157-167 HLA-A2 (CD8+) Primarily CD8+ T-cells Primarily stimulates cytotoxic T-cells, with some CD4+ activity observed. nih.gov

Exploration of Adjuvant Mechanisms in Conjunction with NY-ESO-1 (161-180) (Conceptual)

Short synthetic peptides like NY-ESO-1 (161-180) are often poorly immunogenic on their own and require the inclusion of adjuvants to elicit a robust and durable immune response. frontiersin.org Adjuvants function by various mechanisms to potentiate the immune response to an antigen. The conceptual application of these mechanisms is critical for designing effective vaccines incorporating the NY-ESO-1 (161-180) epitope.

Conceptual Adjuvant Mechanisms:

Depot Formation and Antigen Release : Some adjuvants, such as aluminum salts (Alum), form a depot at the injection site, which allows for the slow and sustained release of the antigen. frontiersin.org This prolongs the exposure of the immune system to the NY-ESO-1 (161-180) peptide, potentially increasing the recruitment and activation of antigen-presenting cells (APCs).

Immune Cell Recruitment and Activation : Adjuvants create a local inflammatory environment by inducing the production of cytokines and chemokines. This recruits innate immune cells, such as monocytes and dendritic cells (DCs), to the site of injection. Emulsion adjuvants like MF59, for example, augment the production of inflammatory chemokines, leading to the recruitment of APCs. frontiersin.org

Enhanced Antigen Uptake and Presentation : Adjuvants can improve the uptake of the peptide antigen by APCs. Once internalized, the adjuvant can facilitate the processing of the antigen and its presentation on MHC class II molecules, a crucial step for the activation of CD4+ T cells specific for the NY-ESO-1 (161-180) epitope.

Activation of Innate Immune Signaling Pathways : Many modern adjuvants are immune potentiators that activate specific pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). frontiersin.orgmdpi.com For instance, Monophosphoryl lipid A (MPLA), a component of the AS04 and AS01 adjuvant systems, is a TLR4 agonist. nih.gov Saponin-based adjuvants like QS-21 (also in AS01) can also activate innate pathways. nih.govmdpi.com This activation triggers signaling cascades that lead to the maturation of APCs, characterized by the upregulation of costimulatory molecules (e.g., CD80, CD86) essential for effective T-cell priming. Bacterial vectors used in some vaccine strategies can also serve as adjuvants through their inherent pathogen-associated molecular patterns (PAMPs). frontiersin.org

The combination of a delivery system (like an emulsion or liposome) with an immune potentiator (like a TLR agonist) can have synergistic effects, leading to a more balanced and potent T-cell response. mdpi.com For the NY-ESO-1 (161-180) epitope, an ideal adjuvant would conceptually enhance its uptake by DCs, promote DC maturation, and ensure robust presentation on HLA-DP4, leading to strong activation and expansion of specific CD4+ helper T cells.

Table 2: Conceptual Mechanisms of Adjuvant Classes for Use with Peptide Epitopes

Adjuvant Class Example(s) Primary Conceptual Mechanism(s)
Mineral Salts Aluminum Salts (Alum) Depot formation, slow antigen release, inflammasome activation. frontiersin.org
Emulsions MF59, Montanide ISA51 Induction of cytokines/chemokines, recruitment of innate immune cells, enhanced antigen uptake. frontiersin.orgpnas.org
Saponins QS-21, ISCOMs Activation of innate immunity, induction of both Th1 and Th2 responses, formation of pores in cell membranes to facilitate antigen delivery. mdpi.comnih.gov
TLR Agonists Monophosphoryl Lipid A (MPLA) Activation of APCs via TLR4, promotion of cytokine production and expression of costimulatory molecules. nih.gov
Bacterial Vectors Attenuated Salmonella In-situ antigen delivery combined with adjuvant effect from bacterial PAMPs activating PRRs. frontiersin.org

Investigating the Nature of Immunological Memory Elicited by NY-ESO-1 (161-180) Antigenic Stimulation

A critical goal of vaccination is the induction of long-lasting immunological memory, enabling the immune system to mount a rapid and effective response upon subsequent encounters with the antigen. Research has provided evidence that antigenic stimulation with peptides containing the NY-ESO-1 (161-180) sequence can establish durable T-cell memory.

A study involving ovarian cancer patients vaccinated with the dual-epitope peptide ESO:157-170 (containing the 161-180 epitope) combined with the adjuvant Montanide ISA51 demonstrated the generation of long-lived, tumor-reactive NY-ESO-1-specific CD4+ T cells. pnas.org In one patient, these specific CD4+ T cells were detectable six months after the final vaccination. pnas.org Importantly, these memory T cells were not merely present; they were functional. They were capable of recognizing not only peptide-pulsed target cells but also melanoma tumor cells that naturally expressed NY-ESO-1 and HLA-DP4. pnas.org This demonstrates that the immunological memory elicited is relevant for tumor surveillance.

The characteristics of this memory response include the ability of the CD4+ T cells to produce effector cytokines, such as Interferon-gamma (IFN-γ), upon antigen recognition. pnas.org The capacity to repeatedly stimulate and expand NY-ESO-1 (161-180)-specific CD4+ T cells from patient blood in vitro further supports the existence of a stable memory T-cell population that can be reactivated. nih.gov

Development of In Vitro Models for Antigen Presentation and T-Cell Recognition

To study the immunobiology of the NY-ESO-1 (161-180) epitope and screen for effective therapeutic strategies, robust in vitro models are essential. These models are designed to replicate the key cellular interactions of antigen presentation and T-cell recognition that occur in the body.

A typical in vitro model consists of several core components:

Antigen-Presenting Cells (APCs) : These cells process and present the NY-ESO-1 (161-180) epitope on MHC class II molecules. A variety of APCs are used in these models.

Dendritic Cells (DCs) : Considered the most potent APCs, DCs can be generated from patient monocytes and pulsed with either the synthetic NY-ESO-1 (161-180) peptide or the full-length NY-ESO-1 protein, which they can process and present naturally. nih.govaai.org

Epstein-Barr Virus-Transformed B-Lymphoblastoid Cell Lines (EBV-B cells) : These are readily available and can be pulsed with peptides to serve as target cells for T-cell recognition assays. nih.govnih.gov

Peripheral Blood Mononuclear Cells (PBMCs) : Autologous PBMCs can be used as a source of APCs for stimulating T-cell cultures. nih.gov

T-Cells : The responding cells in the model are typically derived from cancer patients.

PBMCs : Patient PBMCs are the primary source for isolating and stimulating NY-ESO-1-specific T cells. nih.govnih.gov

T-Cell Lines and Clones : By repeatedly stimulating PBMCs with the NY-ESO-1 (161-180) peptide, it is possible to generate stable T-cell lines or clones that are specific for the epitope. nih.govaai.org These provide a consistent population of cells for detailed functional studies.

Readout Assays : To quantify T-cell recognition, several assays are employed.

Cytokine Release Assays : The release of effector cytokines, most commonly IFN-γ, is a primary indicator of T-cell activation. This is measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and ELISPOT (Enzyme-Linked Immunospot). pnas.orgaai.org

Proliferation Assays : T-cell proliferation upon antigenic stimulation can be measured by the incorporation of tritiated thymidine (B127349) (³H-thymidine). nih.gov

Blocking Assays : To confirm the specific MHC restriction (e.g., HLA-DP4), antibodies that block specific HLA or co-receptor molecules (e.g., anti-HLA-DP, anti-CD4) are used to demonstrate inhibition of T-cell recognition. nih.gov

These in vitro systems have been instrumental in confirming that the NY-ESO-1 (161-180) epitope is presented by HLA-DP4 and recognized by CD4+ T cells, and they continue to be vital tools for evaluating engineered epitopes and the impact of different adjuvants. nih.govaai.org

Table 3: Summary of In Vitro Models for NY-ESO-1 (161-180) Research

Model Component Examples Purpose in the Model System
Antigen Source Synthetic peptide (161-180), Full-length protein Provides the specific epitope for presentation. nih.govaai.org
Antigen-Presenting Cell (APC) Dendritic Cells (DCs), EBV-B cells, PBMCs To process and present the antigen via MHC class II to T-cells. nih.govnih.govaai.org
Effector Cell Patient PBMCs, CD4+ T-cell lines/clones To recognize the presented antigen-MHC complex. nih.govaai.org
Recognition Readout IFN-γ ELISPOT/ELISA, ³H-thymidine proliferation assay To quantify the magnitude and functionality of the T-cell response. nih.govpnas.orgaai.org
Validation Method Antibody blocking (anti-HLA-DP, anti-CD4) To confirm the specificity of the T-cell/APC interaction. nih.gov

Q & A

Q. What methodologies are recommended for assessing NY-ESO-1 (161-180) expression in tumor tissues?

  • Methodological Answer : NY-ESO-1 (161-180) expression can be evaluated using immunohistochemistry (IHC), RT-PCR, or Western blot. For instance, studies in prostate cancer employed IHC to correlate expression with Gleason scores (Spearman correlation, r = 0.872) , while DLBCL research used RT-PCR and statistical analyses (Chi-square, Kaplan-Meier) to link expression with advanced disease stages and survival outcomes . Variability in reported positive rates (e.g., 2.1%–40% in breast cancer) highlights the need for standardized protocols, including antibody validation (e.g., Advanced Verification for specificity) and controlled tissue sampling to mitigate tumor heterogeneity .

Q. What are standard protocols for administering NY-ESO-1 (161-180) peptide vaccines in clinical trials?

  • Methodological Answer : Clinical trials often use modified peptides to enhance stability. For example, NY-ESO-1 (161-180) was administered with HLA-DP4 restriction in metastatic melanoma patients, with vaccination schedules ranging from biweekly to daily regimens. Key protocols include:
  • Peptide Modification : Substituting residues (e.g., preventing dimerization via P9 valine substitution in HLA-A2-restricted peptides) .
  • Immune Monitoring : In vitro sensitization (IVS) assays measuring IFN-γ levels (≥100 pg/mL, 2× baseline) post-vaccination .
  • Dosing : At least six vaccinations may be required to elicit detectable CD4+ T-cell responses .

Advanced Research Questions

Q. How can researchers optimize NY-ESO-1 (161-180)-specific immunogenicity in vaccine design?

  • Methodological Answer : Optimization strategies include:
  • Vaccination Frequency : Trials suggest ≥6 doses improve response rates, as premature discontinuation (e.g., due to disease progression) limits immunogenicity evaluation .
  • Adjuvant Synergy : Combining with cytokines (e.g., aldesleukin) or dendritic cell vaccines to enhance T-cell priming .
  • Epitope Combination : Co-administering HLA class I (e.g., HLA-A2) and II (HLA-DP4) peptides, though notes no synergistic enhancement in tumor-specific T-cell activity .
  • Stability Assays : Preclinical validation of peptide stability in solution to prevent loss of activity .

Q. How should researchers analyze the clinical relevance of NY-ESO-1 (161-180) expression in prognostic studies?

  • Methodological Answer :
  • Statistical Frameworks : Use Kaplan-Meier survival analysis with log-rank tests to compare outcomes between NY-ESO-1-positive and negative cohorts .
  • Correlation Analysis : Apply Spearman’s rank correlation for non-parametric data (e.g., Gleason scores) or multivariate regression to control confounders (e.g., LDH levels, tumor stage) .
  • Sample Size Justification : Power calculations to address variability in expression rates (e.g., 40% in prostate cancer vs. 9.6% in benign tissues) .

Q. What factors explain contradictory immune response rates to NY-ESO-1 (161-180) across studies?

  • Methodological Answer : Discrepancies arise from:
  • Peptide Stability : Unmodified peptides may dimerize, reducing bioavailability .
  • Patient Stratification : HLA-DP4 prevalence varies (43%–70% in Europeans), affecting response generalizability .
  • Endpoint Criteria : Differing thresholds for "response" (e.g., IFN-γ levels vs. tumor shrinkage) .
  • Tumor Microenvironment : Immune suppression mechanisms (e.g., T-reg infiltration) may blunt responses despite peptide delivery .

Data Contradiction Analysis

Q. Why do reported NY-ESO-1 (161-180) expression rates vary widely across cancer types?

  • Methodological Answer : Variability stems from:
  • Technical Factors : Antibody specificity (e.g., polyclonal vs. monoclonal) and IHC scoring criteria .
  • Tumor Heterogeneity : Subclonal expression patterns necessitate multi-region sampling .
  • Population Differences : Ethnic HLA diversity influences antigen presentation and detection .
  • Study Design : Retrospective vs. prospective cohorts may introduce selection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.